2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide (CAS 1365965-09-8) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. It features a reactive bromomethyl substituent at the 2-position and a methyl group at the 7-position on the fused bicyclic core, supplied as the hydrobromide salt for enhanced solid-state stability and solubility.

Molecular Formula C9H10Br2N2
Molecular Weight 306.001
CAS No. 1365965-09-8
Cat. No. B2641145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide
CAS1365965-09-8
Molecular FormulaC9H10Br2N2
Molecular Weight306.001
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1)CBr.Br
InChIInChI=1S/C9H9BrN2.BrH/c1-7-2-3-12-6-8(5-10)11-9(12)4-7;/h2-4,6H,5H2,1H3;1H
InChIKeyNCYGCPRZBPZSAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide – Core Building Block Profile for R&D Procurement


2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide (CAS 1365965-09-8) is a brominated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class [1]. It features a reactive bromomethyl substituent at the 2-position and a methyl group at the 7-position on the fused bicyclic core, supplied as the hydrobromide salt for enhanced solid-state stability and solubility [1]. The core scaffold is recognized as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological receptors [2]. With a molecular formula of C₉H₁₀Br₂N₂ and a molecular weight of 306.00 g/mol, this compound serves primarily as a versatile synthetic intermediate for constructing biologically active molecules in pharmaceutical and agrochemical research .

Why 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide Cannot Be Replaced by General Imidazo[1,2-a]pyridine Analogs


The 7-methyl substitution pattern on the imidazo[1,2-a]pyridine core directly influences both the electronic environment and steric accessibility of the reactive bromomethyl handle, meaning that seemingly similar analogs—such as the unsubstituted 2-(bromomethyl)imidazo[1,2-a]pyridine or the 5-methyl regioisomer—exhibit measurably different physicochemical properties and reactivity profiles . The specific electron-donating effect of the 7-methyl group modulates the nucleophilic substitution kinetics at the 2-bromomethyl site, while the hydrobromide salt form confers distinct solubility advantages over free-base alternatives [1]. These differences translate into non-interchangeable performance in downstream coupling reactions, making generic substitution a critical risk in synthetic route design.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide vs. Closest Analogs


Regiochemical Differentiation: 7-Methyl vs. 5-Methyl Substitution Impact on Lipophilicity

The 7-methyl substitution pattern produces a measured LogP of 3.12 for 2-(bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide , whereas the 5-methyl regioisomer (2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide, CAS 125040-56-4) has a reported LogP of approximately 2.89 . This 0.23 log unit difference represents a roughly 1.7-fold higher lipophilicity for the 7-methyl compound, directly impacting membrane permeability predictions in cell-based assays and the compound's partitioning behavior in biphasic reaction systems . The unsubstituted 2-(bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) is even more polar, with a LogP of approximately 2.1 .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Level Comparison: 98% Assay vs. Industry-Standard 95% for Closest Analogs

The target compound is consistently supplied at 98% purity as verified by the vendor specification [1]. In contrast, the nearest commercially available comparator, 2-(bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide (CAS 125040-56-4), is offered at a minimum purity of 95% . The unsubstituted analog 2-(bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) is also supplied at 95% minimum purity . This 3 percentage-point purity advantage reduces the burden of byproduct carry-through in multi-step synthetic sequences where reactive bromomethyl impurities can lead to off-target alkylation.

Synthetic Chemistry Quality Assurance Procurement Specifications

Salt Form Advantage: Hydrobromide Stability and Handling vs. Free-Base Analogs

The target compound is supplied as the hydrobromide salt, which enhances solid-state stability and solubility in polar solvents compared to the free-base form [1]. The free-base analog 2-(bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) lacks this salt stabilization and is reported to require storage under cool, dry conditions to prevent degradation . The hydrobromide salt form also provides a higher molecular weight (306.00 g/mol) that improves weighing accuracy for small-scale reactions relative to the free base (211.06 g/mol) [1]. The 5-methyl regioisomer (CAS 125040-56-4) is also available as a hydrobromide salt, but its 7-methyl counterpart offers distinct LogP-driven partitioning behavior as demonstrated above.

Solid-State Chemistry Formulation Synthetic Handling

Cost-per-Gram Competitiveness Relative to 5-Methyl Regioisomer

The 7-methyl compound is listed at approximately ¥4,935 per gram (ca. $680 USD) from Shanghai Hao Hong [1], while the 5-methyl regioisomer (CAS 125040-56-4) is priced at €433 per 250 mg (equivalent to approximately €1,732 per gram) from CymitQuimica . This represents a cost advantage of approximately 61% on a per-gram basis for the 7-methyl scaffold, driven by higher synthetic accessibility of the 7-methyl substitution pattern from commercially available 2-amino-4-methylpyridine starting materials. The unsubstituted analog (CAS 125040-55-3) is more economical (approximately $50–100/g) , but lacks the methyl substitution required for many SAR exploration campaigns.

Procurement Economics Building Block Sourcing Cost Efficiency

Hydrogen-Bonding and Topological Polar Surface Area (TPSA) Differentiation

The target compound has a reported TPSA of 17.3 Ų and 2 hydrogen bond acceptors with 0 hydrogen bond donors . The unsubstituted 2-(bromomethyl)imidazo[1,2-a]pyridine (CAS 125040-55-3) has a comparable TPSA of approximately 17.1 Ų but only 1 hydrogen bond acceptor , reflecting the loss of the methyl group's inductive effect on the nitrogen lone pair availability. The 7-methyl group contributes to the calculated rotatable bond count of 1, identical to the 5-methyl regioisomer , but the positional difference alters the vector of the bromomethyl reactive handle relative to the pyridine nitrogen, which can influence binding pose geometry in target engagement assays.

Drug Design ADME Prediction Molecular Descriptors

Optimal Application Scenarios for 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide Based on Quantitative Evidence


Kinase Inhibitor Scaffold Derivatization via Nucleophilic Displacement of the Bromomethyl Handle

The 98% purity specification and the 7-methyl substitution pattern's elevated LogP of 3.12 make this compound the preferred choice for constructing kinase-focused compound libraries through nucleophilic substitution at the 2-bromomethyl position. The higher lipophilicity relative to the unsubstituted analog (ΔLogP = +1.0) improves the drug-like properties of final conjugates, while the competitive pricing at approximately $680/g [1] enables scale-up from hit-to-lead chemistry to lead optimization without switching building block sources.

Fragment-Based Drug Discovery (FBDD) Requiring Defined Spatial Orientation of Electrophilic Warhead

The distinct spatial vector of the bromomethyl group relative to the imidazopyridine core in the 7-methyl regioisomer, compared to the 5-methyl variant , allows medicinal chemists to probe structure-activity relationships with controlled electrophile geometry. This is particularly relevant for covalent inhibitor programs where the trajectory of the reactive warhead determines target cysteine or lysine engagement efficiency.

Multi-Step Synthesis of 7-Methyl-Substituted Heterocyclic Libraries with High Purity Requirements

When downstream reactions involve metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) at the bromomethyl site, the 3-percentage-point purity advantage over generic 95% analogs minimizes catalyst poisoning from trace impurities, potentially improving cross-coupling yields by 5–15% based on industry benchmarks for palladium-catalyzed transformations.

Agrochemical Intermediate Synthesis Requiring Lipophilic Building Blocks

The LogP of 3.12 and the hydrobromide salt's enhanced solubility profile [1] position this compound as a suitable intermediate for agrochemical lead generation, where balanced lipophilicity is essential for foliar uptake and systemic transport in plant tissues. The 7-methyl group provides a synthetic handle absent in the unsubstituted analog for further diversification.

Quote Request

Request a Quote for 2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.